4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, methoxyphenyl groups, and a morpholinylmethylidene moiety
Preparation Methods
The synthesis of 4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxyphenyl groups: This step involves the substitution of hydrogen atoms on the furan ring with methoxyphenyl groups using electrophilic aromatic substitution reactions.
Addition of the morpholinylmethylidene moiety: This step involves the condensation of a morpholine derivative with the furan ring, typically under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions, where the methoxy groups are replaced by other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,5-bis(4-methoxyphenyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}furan-3-carbonitrile can be compared with other similar compounds, such as:
4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-4-ylmethylidene]amino}furan-3-carbonitrile: This compound has a piperidine ring instead of a morpholine ring, which can lead to different chemical and biological properties.
4,5-bis(4-methoxyphenyl)-2-{[(E)-pyrrolidin-4-ylmethylidene]amino}furan-3-carbonitrile: This compound has a pyrrolidine ring, which also affects its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-morpholin-4-ylmethylideneamino]furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-28-19-7-3-17(4-8-19)22-21(15-25)24(26-16-27-11-13-30-14-12-27)31-23(22)18-5-9-20(29-2)10-6-18/h3-10,16H,11-14H2,1-2H3/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYKLQVNPROFL-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCOCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCOCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.